molecular formula C7H7ClN2O3 B13020246 2-Chloro-4-ethoxy-5-nitropyridine

2-Chloro-4-ethoxy-5-nitropyridine

Cat. No.: B13020246
M. Wt: 202.59 g/mol
InChI Key: RVLQTNXGIJWTHE-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorine atom at the 2-position, an ethoxy group at the 4-position, and a nitro group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxy-5-nitropyridine typically involves the nitration of 2-chloro-4-ethoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 5-position. The reaction conditions must be carefully controlled to avoid over-nitration or unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process generally includes the chlorination of 4-ethoxypyridine followed by nitration. The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethoxy-5-nitropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid or aldehyde under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent (e.g., ethanol) under reflux conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-substituted-4-ethoxy-5-nitropyridines.

    Reduction: Formation of 2-chloro-4-ethoxy-5-aminopyridine.

    Oxidation: Formation of 2-chloro-4-carboxy-5-nitropyridine or 2-chloro-4-formyl-5-nitropyridine.

Scientific Research Applications

2-Chloro-4-ethoxy-5-nitropyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-5-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or DNA, leading to cytotoxic effects. The ethoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

2-Chloro-4-ethoxy-5-nitropyridine can be compared with other nitropyridines, such as:

    2-Chloro-5-nitropyridine: Lacks the ethoxy group, making it less lipophilic and potentially less bioavailable.

    4-Ethoxy-5-nitropyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-Chloro-4-methyl-5-nitropyridine: Contains a methyl group instead of an ethoxy group, which may influence its chemical properties and applications.

Properties

IUPAC Name

2-chloro-4-ethoxy-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-6-3-7(8)9-4-5(6)10(11)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLQTNXGIJWTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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